molecular formula C17H18N2O3 B4073945 2-(4-nitrophenyl)-N-(1-phenylethyl)propanamide

2-(4-nitrophenyl)-N-(1-phenylethyl)propanamide

Cat. No.: B4073945
M. Wt: 298.34 g/mol
InChI Key: UPXXSWQIWOPHAP-UHFFFAOYSA-N
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Description

2-(4-nitrophenyl)-N-(1-phenylethyl)propanamide is an organic compound that features a nitrophenyl group and a phenylethyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-nitrophenyl)-N-(1-phenylethyl)propanamide typically involves the following steps:

    Nitration of Benzene: Benzene is nitrated to form nitrobenzene using a mixture of concentrated sulfuric acid and concentrated nitric acid.

    Formation of 4-nitroacetophenone: Nitrobenzene undergoes a Friedel-Crafts acylation reaction with acetyl chloride in the presence of aluminum chloride to form 4-nitroacetophenone.

    Reduction to 4-nitrophenylethanol: 4-nitroacetophenone is reduced using sodium borohydride to form 4-nitrophenylethanol.

    Formation of 4-nitrophenylethylamine: 4-nitrophenylethanol is converted to 4-nitrophenylethylamine through an amination reaction.

    Amidation: Finally, 4-nitrophenylethylamine reacts with propanoyl chloride to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-nitrophenyl)-N-(1-phenylethyl)propanamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

    Hydrolysis: Hydrochloric acid or sodium hydroxide for acidic or basic hydrolysis, respectively.

Major Products

    Reduction: 2-(4-aminophenyl)-N-(1-phenylethyl)propanamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-nitrophenylethylamine and propanoic acid.

Scientific Research Applications

2-(4-nitrophenyl)-N-(1-phenylethyl)propanamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Materials Science: Its derivatives may be used in the development of novel materials with specific properties.

    Biological Studies: It can serve as a probe to study biochemical pathways and interactions.

Mechanism of Action

The mechanism of action of 2-(4-nitrophenyl)-N-(1-phenylethyl)propanamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    2-(4-aminophenyl)-N-(1-phenylethyl)propanamide: Similar structure but with an amino group instead of a nitro group.

    2-(4-methoxyphenyl)-N-(1-phenylethyl)propanamide: Similar structure but with a methoxy group instead of a nitro group.

Uniqueness

2-(4-nitrophenyl)-N-(1-phenylethyl)propanamide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The nitro group can participate in various chemical transformations, making this compound versatile for different applications.

Properties

IUPAC Name

2-(4-nitrophenyl)-N-(1-phenylethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-12(14-8-10-16(11-9-14)19(21)22)17(20)18-13(2)15-6-4-3-5-7-15/h3-13H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPXXSWQIWOPHAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)NC(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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